2-Bromo-3-methylbenzhydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-methylbenzhydrazide: is an organic compound with the molecular formula C8H9BrN2O It is a derivative of benzhydrazide, where a bromine atom is substituted at the second position and a methyl group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methylbenzhydrazide typically involves the bromination of 3-methylbenzhydrazide. The process can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-methylbenzhydrazide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The methyl group on the benzene ring can direct electrophiles to the ortho and para positions, leading to further functionalization.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or acyl chlorides in the presence of a Lewis acid catalyst.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Formation of substituted benzhydrazides.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or acyl derivatives.
Reduction: Formation of corresponding amines.
Scientific Research Applications
Chemistry: 2-Bromo-3-methylbenzhydrazide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: this compound has potential applications in medicinal chemistry. It can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and agrochemicals. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methylbenzhydrazide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and the hydrazide group can interact with biological targets, leading to the desired therapeutic effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
- 3-Bromo-2-methylbenzhydrazide
- 2-Bromo-4-methylbenzhydrazide
- 2-Chloro-3-methylbenzhydrazide
Comparison: 2-Bromo-3-methylbenzhydrazide is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This positioning can influence its reactivity and the types of reactions it undergoes. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
2-bromo-3-methylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5-3-2-4-6(7(5)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERWYUGLUCYCRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NN)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.